molecular formula C19H32O3 B12812820 5alpha-Androstane-3beta,16beta,17beta-triol CAS No. 27261-27-4

5alpha-Androstane-3beta,16beta,17beta-triol

Cat. No.: B12812820
CAS No.: 27261-27-4
M. Wt: 308.5 g/mol
InChI Key: CXGDRQWRJUSSAR-KMDKCDOHSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5alpha-Androstane-3beta,16beta,17beta-triol typically involves multiple steps, starting from simpler steroid precursors. The process often includes hydroxylation reactions at specific positions on the steroid backbone. Common reagents used in these reactions include oxidizing agents like chromium trioxide and reducing agents such as lithium aluminum hydride.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully controlled to maintain the integrity of the steroid structure and to avoid unwanted side reactions.

Chemical Reactions Analysis

Types of Reactions: 5alpha-Androstane-3beta,16beta,17beta-triol undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of ketones to hydroxyl groups.

    Substitution: Replacement of hydroxyl groups with other functional groups.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether.

    Substitution: Halogenating agents like thionyl chloride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

Chemistry: In chemistry, 5alpha-Androstane-3beta,16beta,17beta-triol is used as a precursor for the synthesis of other steroid compounds. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology: In biological research, this compound is studied for its role in hormone regulation and its effects on cellular processes. It is used in experiments to understand the mechanisms of androgen action and to investigate the pathways involved in steroid metabolism.

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may be used in the development of treatments for hormone-related disorders and conditions affecting hair growth and skin health.

Industry: In the industrial sector, this compound is used in the production of various steroid-based products, including pharmaceuticals and cosmetics. Its properties make it a valuable ingredient in formulations designed to enhance skin and hair health.

Mechanism of Action

The mechanism of action of 5alpha-Androstane-3beta,16beta,17beta-triol involves its interaction with specific molecular targets, such as androgen receptors. Upon binding to these receptors, the compound can modulate gene expression and influence various cellular pathways. This interaction is crucial for its effects on hormone regulation and other biological processes .

Comparison with Similar Compounds

  • 5alpha-Androstane-3beta,17alpha-diol
  • 5alpha-Androstane-3beta,6alpha,17beta-triol
  • 5alpha-Androstane-3alpha,17beta-diol

Comparison: While these compounds share a similar steroid backbone, they differ in the position and orientation of hydroxyl groups. These differences can significantly impact their biological activity and their interactions with molecular targets. For example, 5alpha-Androstane-3beta,16beta,17beta-triol has unique hydroxylation patterns that may confer distinct properties compared to its analogs .

Properties

CAS No.

27261-27-4

Molecular Formula

C19H32O3

Molecular Weight

308.5 g/mol

IUPAC Name

(3S,5S,8R,9S,10S,13S,14S,16S,17R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,16,17-triol

InChI

InChI=1S/C19H32O3/c1-18-7-5-12(20)9-11(18)3-4-13-14(18)6-8-19(2)15(13)10-16(21)17(19)22/h11-17,20-22H,3-10H2,1-2H3/t11-,12-,13+,14-,15-,16-,17-,18-,19-/m0/s1

InChI Key

CXGDRQWRJUSSAR-KMDKCDOHSA-N

Isomeric SMILES

C[C@]12CC[C@@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@@H]([C@@H]4O)O)C)O

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CC(C4O)O)C)O

Origin of Product

United States

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